5HT2B Receptor Antagonism: Binding and Cellular Potency with Demonstrated GPCR Selectivity
CAS 109029-96-1 exhibits moderate antagonistic activity at the human 5HT2B receptor, with a binding IC₅₀ of 22 ± 9.0 nM and a cellular functional IC₅₀ of 54 nM [1]. A comprehensive GPCR agonist/antagonist screen across 161 targets revealed no activity at any agonist assay and antagonist activity only at 5HT2B, indicating a narrow functional profile within this receptor panel [2]. In contrast, the commonly misattributed compound Moclobemide (CAS 71320-77-9) acts as a reversible MAO-A inhibitor with an entirely distinct primary pharmacology and no reported 5HT2B activity . For applications requiring 5HT2B modulation without broad GPCR polypharmacology, CAS 109029-96-1 presents a defined target engagement profile.
| Evidence Dimension | 5HT2B receptor binding and functional antagonism |
|---|---|
| Target Compound Data | Binding IC₅₀ = 22 ± 9.0 nM; Cellular IC₅₀ = 54 nM |
| Comparator Or Baseline | Moclobemide (CAS 71320-77-9): MAO-A inhibition (no 5HT2B activity); 161-GPCR screen: negative except 5HT2B |
| Quantified Difference | Target compound shows specific 5HT2B antagonism; Moclobemide shows MAO-A inhibition |
| Conditions | 5HT2B binding assay; cellular antagonist assay; GPCR screen of 161 targets (agonist and antagonist modes) |
Why This Matters
For research programs investigating 5HT2B receptor pharmacology, this compound provides a defined activity profile validated by a broad selectivity screen, avoiding the confounding polypharmacology of misidentified alternatives.
- [1] PMC Table. 5HT2bR binding activity (IC50 = 22±9.0 nM) and cellular 5HT2bR antagonist activity (IC50 = 54 nM) for CAS 109029-96-1. PMC11091653. View Source
- [2] PMC Table. GPCR agonist/antagonist screen (161 GPCRs) negative for all agonist screens, negative for all antagonist screens except for 5HT2bR. PMC11091653. View Source
